

Application Notes and Protocols: Acridine Orange Base for Live Cell Staining

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Compound of Interest

Compound Name: *Acridine Orange Base*

Cat. No.: *B158528*

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Introduction

Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye widely utilized in cell biology for the analysis of live cells. As a nucleic acid selective and pH-sensitive stain, AO exhibits differential fluorescence depending on the cellular components it binds to, making it a valuable tool for assessing cell viability, studying acidic vesicular organelles (AVOs) like lysosomes and autophagosomes, and analyzing the cell cycle.^{[1][2]} Its metachromatic properties allow for the simultaneous visualization of different cellular compartments and states. When AO intercalates with double-stranded DNA (dsDNA), it fluoresces green, while its interaction with single-stranded DNA (ssDNA) or RNA results in red fluorescence.^{[2][3][4]} Furthermore, in acidic compartments, AO becomes protonated and trapped, leading to a high concentration that causes the dye to form aggregates, which fluoresce bright red or orange.

These application notes provide detailed protocols for using Acridine Orange to stain live cells for the analysis of acidic vesicular organelles and for assessing cell viability in combination with Propidium Iodide (PI).

Data Presentation

Spectral Properties of Acridine Orange

Target Molecule/Organelle	Binding Mechanism	Excitation (nm)	Emission (nm)	Observed Color
Double-stranded DNA (dsDNA)	Intercalation	~502	~525	Green
Single-stranded DNA (ssDNA) / RNA	Electrostatic interactions, stacking	~460	~650	Red
Acidic Vesicular Organelles (e.g., lysosomes)	Protonation and aggregation	~460-500	~640-650	Red/Orange

Data compiled from multiple sources.

Recommended Staining Concentrations

Application	Cell Type	Acridine Orange Concentration	Incubation Time
General live cell staining	Various	0.5 - 5 μ M	15 - 30 minutes
Staining acidic vesicles	AsPC-1 cells	0.4 μ g/mL	Immediate imaging
Live Cell Painting	Huh-7 cells	2.5 - 40 μ M	10 minutes
In vivo peritoneal imaging	Mice	0.33 mM - 3.3 mM	Not applicable

Note: Optimal concentration and incubation time are cell-type dependent and should be empirically determined.

Experimental Protocols

Protocol 1: Staining of Acidic Vesicular Organelles (AVOs) in Live Cells

This protocol is designed for the qualitative and quantitative analysis of AVOs, which is often used as an indicator of autophagy.

Materials:

- Acridine Orange (stock solution, e.g., 1 mg/mL in DMSO or water)
- Phosphate-Buffered Saline (PBS), sterile
- Complete cell culture medium
- Live cells cultured on glass-bottom dishes or chamber slides
- Fluorescence microscope with appropriate filter sets (blue and green excitation)

Procedure:

- Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
- Reagent Preparation: Prepare a fresh working solution of Acridine Orange in pre-warmed complete cell culture medium or PBS. A final concentration in the range of 1-5 μM is generally recommended.
- Staining:
 - Remove the culture medium from the cells.
 - Wash the cells once with pre-warmed PBS.
 - Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
- Washing:
 - Remove the staining solution.

- Wash the cells twice with pre-warmed PBS to remove excess dye.
- Imaging:
 - Add fresh, pre-warmed PBS or culture medium to the cells.
 - Immediately visualize the cells using a fluorescence microscope.
 - Use a blue excitation filter (around 488 nm) to observe the green fluorescence of the cytoplasm and nucleus, and a green excitation filter (around 540-550 nm) to visualize the red/orange fluorescence of the AVOs.

Protocol 2: Cell Viability Assessment using Acridine Orange and Propidium Iodide (AO/PI)

This dual-staining protocol allows for the differentiation of live, apoptotic, and necrotic cells. AO stains all cells, while PI, a membrane-impermeable dye, only enters cells with compromised membranes (dead cells).

Materials:

- Acridine Orange solution (e.g., 100 µg/mL in PBS)
- Propidium Iodide solution (e.g., 100 µg/mL in PBS)
- Phosphate-Buffered Saline (PBS), sterile
- Cell suspension
- Fluorescence microscope or flow cytometer

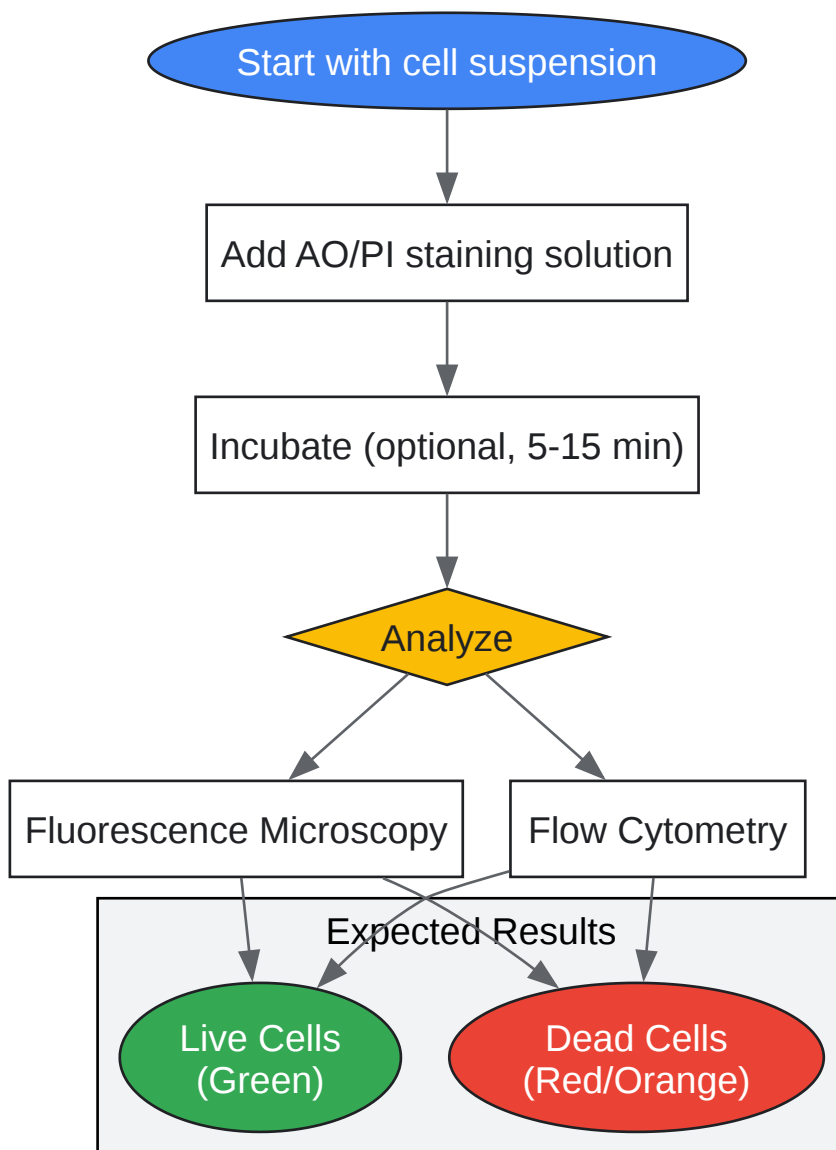
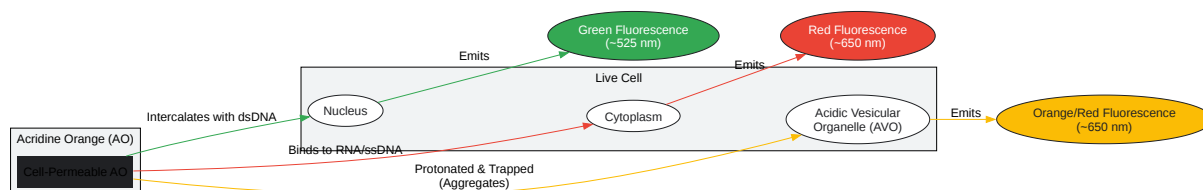
Procedure:

- Cell Preparation: Harvest cells and prepare a single-cell suspension in PBS or culture medium.
- Staining Solution Preparation: Prepare a fresh AO/PI staining solution. A common approach is to mix one part AO solution with one part PI solution and nine parts PBS, though premixed

commercial solutions are also available. A 1:1 mixture of the cell suspension and the staining solution is often used.

- Staining:
 - Add the AO/PI staining solution to the cell suspension. Mix gently.
 - Incubation is often not necessary as the staining is rapid. However, a short incubation of 5-15 minutes at room temperature, protected from light, can be performed.
- Analysis:
 - Fluorescence Microscopy: Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope using appropriate filters.
 - Live cells: Green nucleus and cytoplasm.
 - Early apoptotic cells: Condensed or fragmented green nucleus.
 - Late apoptotic/necrotic cells: Orange to red nucleus.
 - Flow Cytometry: Analyze the stained cells using a flow cytometer with appropriate laser and filter configurations to detect green and red fluorescence.

Visualizations



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